Cas no 148809-28-3 ((4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester)

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is a chiral building block widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its stereospecific (4S,6R) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis. The compound features a protected hydroxymethyl group and a tert-butyl ester moiety, enhancing stability during reactions while allowing selective deprotection when needed. Its rigid dioxane ring structure contributes to controlled reactivity, facilitating precise functionalization. This intermediate is especially useful in the synthesis of complex molecules requiring defined stereochemistry, offering synthetic flexibility and reliability in multi-step processes.
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester structure
148809-28-3 structure
Product Name:(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
CAS No:148809-28-3
MF:C13H24O5
MW:260.326664924622
CID:859781
Update Time:2025-06-12

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (4S,6R)-6-HydroxyMethyl-2,2-diMethyl-1,3-dioxane-4-acetic Acid, 1,1-DiMethylethyl Ester
    • 2,4-Dideoxy-3,5-O-(1-Methylethylidene)-L-erythro-hexonic Acid 1,1-DiMethylethyl Ester
    • (4S,6R)-6-HYDROXYMETHYL-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID, 1,1-DIMETHYLETHYL ESTER,PALE YELLOW OIL
    • tert-butyl 2-[(4S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
    • (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
    • Inchi: 1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1
    • InChI Key: CFRUAOXMCVQMFP-VHSXEESVSA-N
    • SMILES: O1[C@@H](CO)C[C@@H](CC(OC(C)(C)C)=O)OC1(C)C

Computed Properties

  • Exact Mass: 260.16200

Experimental Properties

  • PSA: 64.99000
  • LogP: 1.62070

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H946670-50mg
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
148809-28-3
50mg
$ 1378.00 2023-09-07
TRC
H946670-100mg
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
148809-28-3
100mg
$ 1420.00 2023-02-03
TRC
H946670-5mg
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
148809-28-3
5mg
$ 173.00 2023-09-07
TRC
H946670-25mg
(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester
148809-28-3
25mg
$ 798.00 2023-09-07

(4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester Production Method

Additional information on (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester

Introduction to (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester (CAS No. 148809-28-3)

The compound (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester, identified by its CAS number 148809-28-3, is a sophisticated organic molecule with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of dioxane derivatives, which are known for their diverse biological activities and structural versatility. The specific stereochemistry defined by the (4S,6R) configuration lends unique properties to this molecule, making it a subject of considerable interest in both academic research and industrial applications.

In recent years, there has been a growing focus on the development of chiral compounds in pharmaceuticals due to their enhanced specificity and efficacy. The stereochemical purity of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is particularly noteworthy. This stereochemistry has been extensively studied in the context of drug design, where the precise three-dimensional arrangement of atoms can significantly influence the compound's interaction with biological targets. The (4S,6R) configuration ensures that the molecule maintains a specific spatial orientation, which is crucial for its biological activity.

The structural framework of this compound includes a hydroxymethyl group at the 6-position and an ester functional group at the 4-position. These functional groups contribute to its reactivity and potential applications in synthetic chemistry. The hydroxymethyl group can participate in hydrogen bonding interactions, while the ester group can undergo various transformations such as hydrolysis or transesterification. These properties make it a valuable intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester is its potential role in drug development. Dioxane derivatives have shown promise in various therapeutic areas due to their ability to modulate biological pathways. The specific stereochemistry of this compound enhances its potential as a lead compound for further optimization. Researchers have been exploring its pharmacological properties to identify new therapeutic targets and develop novel drug candidates.

Recent studies have highlighted the importance of stereoselective synthesis in pharmaceutical chemistry. The synthesis of enantiomerically pure compounds like (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester requires sophisticated methodologies that ensure high yield and purity. Advances in asymmetric catalysis and chiral resolution techniques have made it possible to produce such compounds on a scalable basis. These advancements are crucial for ensuring that pharmaceutical intermediates meet the stringent requirements of modern drug development.

The application of computational chemistry has also played a significant role in understanding the properties of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets. These studies are essential for rational drug design and can help predict the efficacy and safety of potential drug candidates. The integration of experimental data with computational methods has led to a more comprehensive understanding of how this compound functions at a molecular level.

In addition to its pharmaceutical applications, (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester has potential uses in other areas such as agrochemicals and material science. Its unique structural features make it a versatile building block for synthesizing more complex molecules with tailored properties. Researchers are exploring its potential as a precursor for developing new materials with enhanced functionality.

The synthesis and characterization of this compound have also contributed to our understanding of dioxane derivatives as a whole. By studying compounds like this one, scientists can gain insights into the general behavior of dioxane-based molecules and develop better strategies for their utilization. This knowledge is crucial for advancing both academic research and industrial applications.

The future prospects for (4S,6R)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid 1,1-Dimethylethyl Ester are promising. As research continues to uncover new biological activities and synthetic possibilities, this compound is likely to play an increasingly important role in various fields. Its unique properties make it a valuable asset in the chemical toolbox available to researchers worldwide.

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